molecular formula C24H17Cl2N3O6 B2861530 (E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522656-07-1

(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2861530
CAS No.: 522656-07-1
M. Wt: 514.32
InChI Key: LOEVSXLFDLPYFS-UHFFFAOYSA-N
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Description

The compound (E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide features a conjugated enamide backbone with multiple aromatic substituents. Key structural elements include:

  • Cyanovinyl group: Enhances electron-withdrawing properties and stabilizes the planar E-configuration.
  • 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl moiety: Provides steric bulk and lipophilicity, likely influencing membrane permeability.

Properties

IUPAC Name

(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O6/c1-34-22-7-2-14(9-23(22)35-13-15-3-4-17(25)10-19(15)26)8-16(12-27)24(31)28-20-6-5-18(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEVSXLFDLPYFS-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H20Cl2N4O4. The structure features multiple functional groups, including cyano, methoxy, and nitrophenyl moieties, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Antioxidant Activity : Compounds with methoxy and nitro groups can scavenge free radicals, reducing oxidative stress.
  • Enzyme Inhibition : The presence of cyano and aromatic rings suggests potential inhibition of key enzymes involved in metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs inhibited cell proliferation in breast cancer and leukemia models.
Compound NameCell Line TestedIC50 (µM)
Compound AMCF-715
Compound BK56210

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Antioxidant Properties :
    A study evaluated the antioxidant capacity of a related compound using the DPPH radical scavenging assay. Results indicated a significant reduction in DPPH concentration at concentrations above 50 µg/mL.
    • : The compound exhibited potent antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases.
  • Cytotoxicity Assessment :
    Another study focused on the cytotoxic effects of a structurally similar compound on human cancer cell lines. The results demonstrated that at concentrations of 25 µM, significant cell death was observed in both breast and lung cancer cells.
    • : The findings support further investigation into the compound's therapeutic potential in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A : (E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
  • Key Differences :
    • Chlorine substituents at the 4-position of the benzyloxy group (vs. 2,4-dichloro in the target).
    • Nitrophenyl group lacks the 2-hydroxy substituent.
  • Implications: Reduced hydrogen bonding capacity due to absence of phenolic -OH. Altered steric profile may affect target binding affinity.
Compound B : (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
  • Key Differences :
    • Fluorine atom at the 6-position of the benzyloxy group (vs. 2,4-dichloro in the target).
    • Amide nitrogen linked to 4-methoxyphenyl (vs. 2-hydroxy-4-nitrophenyl).
  • Implications :
    • Fluorine’s electronegativity may enhance metabolic stability.
    • Methoxy group increases lipophilicity but reduces hydrogen bonding compared to nitro/hydroxy groups.

Functional Group Modifications

Compound C : (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 866156-40-3)
  • Key Differences: Trifluoromethyl (-CF₃) group replaces the nitro (-NO₂) substituent. Hydroxy and methoxy groups at 2- and 3-positions of the phenyl ring (vs. 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy).
  • Implications: -CF₃ is strongly electron-withdrawing, enhancing π-π stacking but reducing redox reactivity compared to -NO₂. Simplified substitution pattern may improve synthetic accessibility.
Compound D : (E)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
  • Key Differences: Thiophene ring replaces the central phenyl group. Cyanogroup is part of a thiophene heterocycle.
  • Implications: Thiophene’s aromaticity and sulfur atom could alter solubility and electronic properties. Potential for enhanced interaction with sulfur-binding enzymes or receptors.

Crystallographic and Conformational Insights

  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate : Structural studies confirm the E-configuration’s stability, with the cyano group and ester moiety adopting a planar arrangement. Analogous enamide derivatives (e.g., the target compound) likely exhibit similar conformational rigidity, critical for maintaining binding pocket complementarity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound B Compound C
Molecular Weight ~528 g/mol (estimated) 411.85 g/mol 362.3 g/mol
Key Substituents 2,4-Dichloro, -NO₂, -OH 2-Cl-6-F, 4-OCH₃ -CF₃, -OH, -OCH₃
logP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~3.2
Hydrogen Bond Donors 2 (-OH, amide -NH) 1 (amide -NH) 2 (-OH, amide -NH)
  • Target Compound : High lipophilicity due to dichlorophenyl and methoxy groups may enhance tissue penetration but reduce aqueous solubility.

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